Chlorpheniramine

Sedation CNS impairment First-generation antihistamines

Chlorpheniramine (CAS 132-22-9) is a first-generation alkylamine H1 antagonist with a distinct intermediate sedation profile, making it ideal for behavioral pharmacology and daytime formulation studies. Its (S)-(+)-enantiomer exhibits prolonged half-life and CYP2D6-dependent metabolism, serving as a probe for chiral pharmacology and drug-drug interaction research. Available as racemate or maleate salt with well-defined LogP (3.4), solubility (160 mg/mL), and pKa (9.2), it is a robust reference standard for analytical method development and quality control. Choose Chlorpheniramine for reproducible, compound-specific H1 receptor studies.

Molecular Formula C16H19ClN2
Molecular Weight 274.79 g/mol
CAS No. 132-22-9
Cat. No. B086927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorpheniramine
CAS132-22-9
SynonymsAller-Chlor
Antihistaminico Llorens
Chlo-Amine
Chlor-100
Chlor-Trimeton
Chlor-Tripolon
Chlorphenamine
Chlorpheniramine
Chlorpheniramine Maleate
Chlorpheniramine Tannate
Chlorpro
Chlorprophenpyridamine
Chlorspan 12
Chlortab-4
Cloro-Trimeton
Efidac 24
Kloromin
Maleate, Chlorpheniramine
Piriton
Tannate, Chlorpheniramine
Teldrin
Molecular FormulaC16H19ClN2
Molecular Weight274.79 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
InChIInChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3
InChIKeySOYKEARSMXGVTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityUV max absorption (water): 261 nm (E=5760), Solubility in mg/ml at 25 °C: Ethanol 330;  chloroform 240;  water 160;  methanol 130;  pH of a 2% aqueous solution about 5 /Maleate/
160.0 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Chlorpheniramine (CAS 132-22-9): First-Generation Alkylamine H1 Antagonist with Defined Physicochemical and Pharmacological Specifications for Scientific Procurement


Chlorpheniramine (CAS 132-22-9) is a first-generation alkylamine-based histamine H1 receptor antagonist characterized by a molecular weight of 274.79 g/mol, a calculated LogP (xlogp) of 3.4, and zero Lipinski Rule-of-Five violations [1]. It functions as a competitive antagonist at H1 receptors with a reported IC50 of 12 nM in vitro , and exhibits moderate antimuscarinic activity with a pKi of 6.13 at human M5 receptors [2]. The compound is commercially available as the racemic mixture or the maleate salt form for research and industrial applications.

Why Chlorpheniramine (CAS 132-22-9) Cannot Be Simply Interchanged with Diphenhydramine, Hydroxyzine, or Second-Generation Antihistamines in Research and Industrial Applications


Substituting chlorpheniramine with another first-generation H1 antagonist or a newer second-generation agent introduces significant variability in experimental and application outcomes due to marked differences in sedative burden, pharmacokinetic half-life, and off-target receptor engagement. For instance, while diphenhydramine and hydroxyzine are classified as highly sedating first-generation antihistamines, chlorpheniramine produces a substantially lower degree of sedation at therapeutic doses, a distinction with direct implications for behavioral studies and formulations intended for daytime use [1]. Furthermore, chlorpheniramine exhibits stereoselective pharmacokinetics wherein the more pharmacologically active (S)-(+)-enantiomer demonstrates a prolonged elimination half-life relative to the (R)-(-)-enantiomer, a metabolic nuance not uniformly shared across the antihistamine class [2]. These pharmacological fingerprints preclude the assumption of functional equivalence across H1 antagonists and necessitate compound-specific validation.

Quantitative Comparative Evidence for Chlorpheniramine (CAS 132-22-9) Versus H1 Antagonist Comparators


Reduced Sedative Potential of Chlorpheniramine Compared to Diphenhydramine and Hydroxyzine

Among first-generation antihistamines, chlorpheniramine exhibits a lower sedative liability than diphenhydramine and hydroxyzine. A comparative clinical consensus review ranks diphenhydramine and hydroxyzine as the most sedating agents, while chlorpheniramine is classified as less sedating [1]. This relative rank-order sedation profile is a key differentiator for experimental designs where confounding CNS depression must be minimized.

Sedation CNS impairment First-generation antihistamines

H1 Receptor Affinity of Chlorpheniramine Compared to Alternative H1 Antagonists

Chlorpheniramine demonstrates potent binding to the human histamine H1 receptor. Aggregate data from multiple sources report a pKi range of 6.4 to 8.6 for the human H1 receptor, with ChEMBL data indicating a pKi of 8.67 [1]. In isolated guinea pig ileum, the IC75 for reversal of histamine-induced spasms is 0.0016 μg/mL [2]. These affinity metrics define its pharmacological fingerprint relative to other H1 antagonists.

Histamine H1 receptor Binding affinity pKi

Prolonged Elimination Half-Life of Chlorpheniramine (18.3-29.3 Hours) Relative to Second-Generation H1 Antagonists

Chlorpheniramine exhibits a significantly longer elimination half-life than most second-generation H1 antagonists. In healthy volunteers, the plasma elimination half-life of racemic chlorpheniramine was calculated as approximately 18.3 hours [1]. Stereoselective analysis reveals that the pharmacologically active (S)-(+)-enantiomer has a half-life of 18.0±2.0 hours in CYP2D6 extensive metabolizers, which is prolonged to 29.3±2.0 hours upon CYP2D6 inhibition with quinidine [2]. This contrasts with second-generation agents like cetirizine (approximately 8.3 hours) and loratadine (approximately 8-12 hours), representing a 2- to 3-fold longer duration of systemic exposure.

Pharmacokinetics Elimination half-life CYP2D6

Stereoselective Pharmacokinetics: (S)-(+)-Chlorpheniramine Exhibits 2.3-Fold Higher Cmax and 2.2-Fold Lower Clearance Than (R)-(-)-Chlorpheniramine

Chlorpheniramine undergoes stereoselective disposition in humans, with the (S)-(+)-enantiomer demonstrating substantially different pharmacokinetic parameters compared to the (R)-(-)-enantiomer. In CYP2D6 extensive metabolizers, the mean Cmax of (S)-(+)-chlorpheniramine was 12.55±1.51 ng/mL versus 5.38±0.44 ng/mL for (R)-(-)-chlorpheniramine (P<0.005), representing a 2.3-fold higher peak plasma concentration [1]. Correspondingly, oral clearance (CLoral) was lower for (S)-(+)-chlorpheniramine (0.49±0.08 L h⁻¹ kg⁻¹) compared to (R)-(-)-chlorpheniramine (1.07±0.15 L h⁻¹ kg⁻¹; P<0.005), a 2.2-fold difference [1].

Stereoselective pharmacokinetics Enantiomer Cmax Clearance

Physicochemical Characterization: Solubility and LogP Values for Formulation and Analytical Method Development

Chlorpheniramine exhibits defined physicochemical properties that inform formulation and analytical method development. The compound has a LogP of 3.39-3.4 [1][2] and demonstrates aqueous solubility of approximately 160 mg/mL at 25°C for the maleate salt . The free base has a melting point of 130-135°C and a pKa of approximately 9.2 . These parameters are essential for predicting compound behavior in various solvent systems and biological matrices.

Physicochemical properties Solubility LogP Formulation

Comparative Neurochemical Effects: Chlorpheniramine Enantiomers and Diphenhydramine Elicit Cocaine-like Dopamine Transmission Pattern, Triprolidine Does Not

In vivo neurochemical studies in rats demonstrate that chlorpheniramine and diphenhydramine produce a pattern of dopamine (DA) transmission stimulation in the nucleus accumbens that resembles the cocaine-like profile, whereas triprolidine does not. Intravenous diphenhydramine (1.0-3.0 mg/kg) and both (+)- and (-)-chlorpheniramine (1.0-5.6 mg/kg) elicited a cocaine-like pattern of DA stimulation with larger effects in the NAc shell than core, while triprolidine (1.0-3.0 mg/kg) failed to produce this effect [1]. The absence of stereospecificity with chlorpheniramine enantiomers and the lack of effect with triprolidine indicate that these neurochemical actions are not mediated by H1 receptor antagonism [1].

Neurochemistry Dopamine Nucleus accumbens Cocaine-like

Validated Research and Industrial Application Scenarios for Chlorpheniramine (CAS 132-22-9) Based on Quantitative Comparative Evidence


Pharmacokinetic and Drug Metabolism Studies Requiring Stereoselective Analysis

Chlorpheniramine serves as a model substrate for investigating stereoselective pharmacokinetics and CYP2D6-mediated metabolism. The 2.3-fold higher Cmax and 2.2-fold lower clearance of the pharmacologically active (S)-(+)-enantiomer relative to the (R)-(-)-enantiomer [1] provide a quantifiable framework for chiral pharmacology studies. The prolongation of elimination half-life from 18.0±2.0 hours to 29.3±2.0 hours upon CYP2D6 inhibition [1] makes chlorpheniramine a valuable probe for assessing CYP2D6 phenotype and drug-drug interaction potential in preclinical and clinical pharmacology research.

Neuroscience Research Investigating Non-H1 Receptor-Mediated Dopaminergic Effects

Chlorpheniramine is a suitable tool compound for studies examining the dissociation between H1 receptor antagonism and dopaminergic neurochemical effects. The observation that both chlorpheniramine enantiomers and diphenhydramine, but not triprolidine, elicit a cocaine-like pattern of dopamine transmission in the nucleus accumbens [2] indicates that chlorpheniramine engages off-target mechanisms relevant to psychostimulant research. This differential neurochemical profile supports its use in studies of dopamine signaling, reinforcement mechanisms, and the neuropharmacology of antihistamine misuse liability.

Comparative Sedation and Behavioral Impairment Studies in Preclinical Models

Chlorpheniramine occupies a distinct intermediate position in the sedation spectrum among first-generation H1 antagonists, being less sedating than diphenhydramine and hydroxyzine [3]. This differential sedative liability makes chlorpheniramine a valuable comparator in behavioral pharmacology studies designed to dissect the relationship between H1 receptor occupancy and CNS depression. Researchers investigating the structure-activity relationships governing antihistamine-induced sedation can leverage chlorpheniramine as a reference compound representing moderate sedative potential.

Analytical Method Development and Reference Standard Applications

The well-defined physicochemical properties of chlorpheniramine—including LogP 3.39-3.4, aqueous solubility of 160 mg/mL (maleate salt), melting point of 130-135°C, and pKa ~9.2 [4]—render it suitable as a reference compound for analytical method development. These parameters support the development and validation of HPLC, LC-MS/MS, and chiral separation methods for antihistamine quantification in biological matrices and pharmaceutical formulations. The commercial availability of chlorpheniramine as both the racemate and the maleate salt facilitates its use as an analytical standard in quality control and forensic toxicology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorpheniramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.